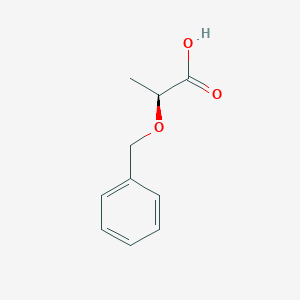

(S)-2-(benzyloxy)propanoic acid

概述

描述

(S)-2-(benzyloxy)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

(S)-2-(benzyloxy)propanoic acid can be synthesized through several methods. One common approach involves the esterification of (S)-2-hydroxypropanoic acid with benzyl alcohol, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation of benzyl esters, followed by hydrolysis to obtain the final product.

化学反应分析

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. In a patented synthesis route , racemic methyl lactate reacts with benzyl chloride in dimethylformamide (DMF) with sodium tert-butoxide to yield methyl 2-(benzyloxy)propanoate. Subsequent hydrolysis under basic or acidic conditions regenerates the carboxylic acid.

Enantiomeric Resolution

Racemic 2-(benzyloxy)propanoic acid is resolved using chiral amines. The (S)-enantiomer forms a diastereomeric salt with (S)-1-phenylethanamine, which is selectively crystallized and purified .

| Resolution Agent | Solvent | Optical Purity | Application |

|---|---|---|---|

| (S)-1-Phenylethanamine | Ethanol | >99% ee | Intermediate in antifungal drug synthesis |

Benzyl Group Deprotection

The benzyl ether moiety is susceptible to hydrogenolysis, enabling selective deprotection without affecting the carboxylic acid.

| Reaction | Catalyst/Reagent | Conditions | Product |

|---|---|---|---|

| Hydrogenolysis | Pd/C, H₂ | RT, 24–48 hrs | (S)-2-hydroxypropanoic acid |

| Acidic Cleavage | HBr/AcOH | Reflux, 6 hrs | (S)-2-hydroxypropanoic acid |

Note : Catalytic hydrogenation preserves stereochemistry, while acidic conditions may risk racemization .

Condensation Reactions

The carboxylic acid participates in condensation with hydrazides or amines. For example, it reacts with formylhydrazine to form (S)-N'-(2-(benzyloxy)propylidene)formylhydrazide, a key intermediate in triazole antifungal agents .

| Partner | Coupling Reagent | Product | Application |

|---|---|---|---|

| Formylhydrazine | None (thermal) | (S)-N'-(2-(benzyloxy)propylidene)formylhydrazide | Voriconazole synthesis |

Oxidation and Reduction

-

Oxidation : The benzyloxy group resists common oxidants, but the α-carbon adjacent to the ether can be oxidized to a ketone under strong conditions (e.g., KMnO₄/H₂SO₄).

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to (S)-2-(benzyloxy)propan-1-ol, retaining configuration.

Stereochemical Stability

Racemization studies indicate that the stereocenter at C2 remains stable under neutral or mildly acidic conditions but may epimerize in strong bases (pH >12) at elevated temperatures .

科学研究应用

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

(S)-2-(Benzyloxy)propanoic acid is utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical transformations makes it valuable in creating complex molecules used in drug formulations . -

Hypoglycemic Agents :

Recent studies have highlighted the potential of this compound derivatives as hypoglycemic agents. For instance, structural isomers bearing an aminobornyl moiety have demonstrated significant hypoglycemic effects in animal models, indicating their potential for treating diabetes mellitus . -

Neuroprotective Properties :

Research indicates that derivatives of this compound may possess neuroprotective effects. Compounds synthesized from this acid have shown promise in treating neuromuscular disorders by inhibiting specific ion channels associated with muscle function .

Case Study 1: Hypoglycemic Activity

A study evaluated the hypoglycemic activity of various structural isomers derived from this compound. The results indicated that certain compounds could significantly lower blood glucose levels in diabetic mice, suggesting their potential as multitarget antidiabetic agents. The mechanism involved reducing insulin resistance and mimicking incretin effects, which are crucial for glucose metabolism .

Case Study 2: Synthesis of Bioactive Compounds

In another study, this compound was used as a starting material to synthesize novel compounds with antimicrobial properties. The synthesized compounds were tested against various bacterial strains, showing promising antibacterial activities, which could lead to new treatments for infections resistant to conventional antibiotics .

Data Table: Summary of Applications

作用机制

The mechanism of action of (S)-2-(benzyloxy)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

相似化合物的比较

Similar Compounds

®-2-(benzyloxy)propanoic acid: The enantiomer of (S)-2-(benzyloxy)propanoic acid, with similar chemical properties but different biological activity.

2-(benzyloxy)acetic acid: A structurally similar compound with a different carbon backbone.

2-(benzyloxy)butanoic acid: Another analog with an extended carbon chain.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other analogs. This makes it valuable in asymmetric synthesis and chiral resolution processes.

生物活性

(S)-2-(benzyloxy)propanoic acid, a chiral compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and applications based on diverse research findings.

1. Chemical Structure and Properties

This compound features a benzyloxy group attached to a propanoic acid backbone. The presence of the benzyloxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes and macromolecules.

Structural Formula

2. Synthesis of this compound

The synthesis typically involves several steps, including the protection of functional groups and the use of chiral catalysts to ensure the desired stereochemistry. A common method includes:

- Protection of the hydroxyl group : Using benzyloxycarbonyl derivatives.

- Formation of the propanoic acid backbone : Via standard carboxylic acid synthesis techniques.

- Purification : Utilizing chromatography to isolate the final product with high purity.

3. Biological Activity

This compound exhibits a range of biological activities that are significant for pharmacological applications:

3.1 Anticancer Effects

Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives of amino acids have demonstrated effectiveness against various cancer cell lines due to their ability to interfere with metabolic pathways crucial for tumor growth .

3.2 Antimicrobial Properties

Compounds featuring halogen substituents, such as iodine, are known to exhibit enhanced antimicrobial activity. This compound may share this property, suggesting its potential use in developing new antimicrobial agents .

3.3 Neuroprotective Effects

There is evidence that amino acid derivatives can influence neurotransmitter systems, potentially offering neuroprotective benefits. This activity could be relevant for treating neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

- Protein Interactions : The compound's structural features suggest it may bind to specific proteins or enzymes, influencing their activity and stability.

- Enzyme Modulation : It may act as an inhibitor or activator in enzymatic pathways, affecting metabolic processes.

5. Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

6. Conclusion

This compound represents a compound of considerable interest in medicinal chemistry due to its diverse biological activities. Ongoing research is essential for understanding its mechanisms of action and potential therapeutic applications.

属性

IUPAC Name |

(2S)-2-phenylmethoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAVPOFYNPXXEL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。